molecular formula C22H42O14 B15061945 CH2Cooh-peg9-CH2cooh

CH2Cooh-peg9-CH2cooh

Cat. No.: B15061945
M. Wt: 530.6 g/mol
InChI Key: GRKZSKXPALQEJJ-UHFFFAOYSA-N
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Description

CH2Cooh-peg9-CH2cooh: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CH2Cooh-peg9-CH2cooh involves the reaction of polyethylene glycol with carboxylic acid groups at both ends. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: CH2Cooh-peg9-CH2cooh is used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies .

Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It helps in understanding the mechanisms of diseases and developing new therapeutic strategies .

Medicine: The compound is employed in drug discovery and development, particularly in creating targeted therapies for cancer and other diseases. It enables the selective degradation of disease-causing proteins .

Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It serves as a building block for creating functionalized polymers and other materials .

Mechanism of Action

CH2Cooh-peg9-CH2cooh functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: CH2Cooh-peg9-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins .

Properties

Molecular Formula

C22H42O14

Molecular Weight

530.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H42O14/c23-21(24)19-35-17-15-33-13-11-31-9-7-29-5-3-27-1-2-28-4-6-30-8-10-32-12-14-34-16-18-36-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)

InChI Key

GRKZSKXPALQEJJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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